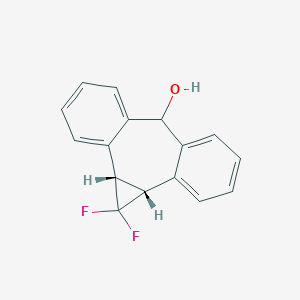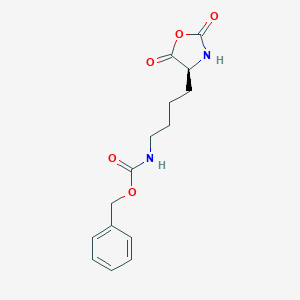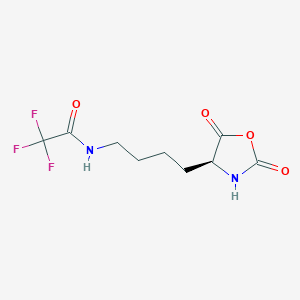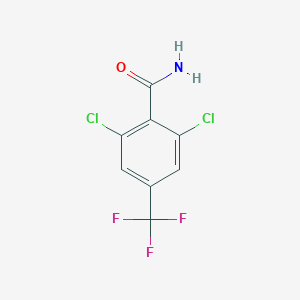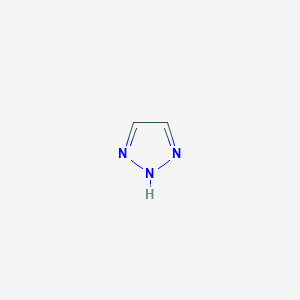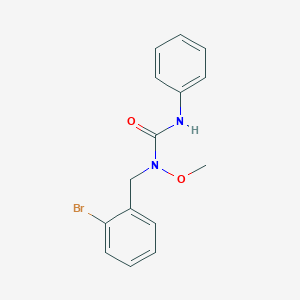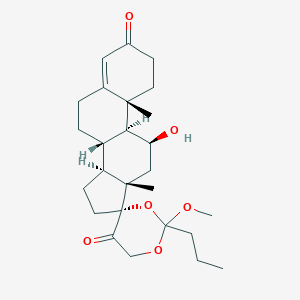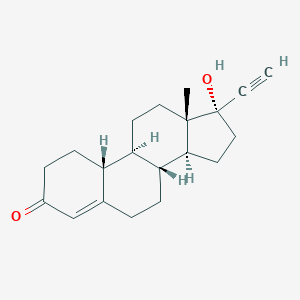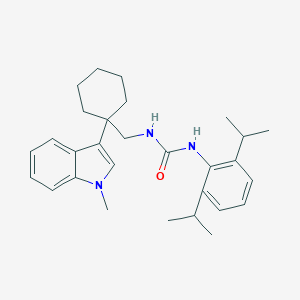
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclohexyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclohexyl)methyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclohexyl)methyl)- exerts its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, it has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.
Biochemische Und Physiologische Effekte
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclohexyl)methyl)- has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). In addition, it has been found to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclohexyl)methyl)- in lab experiments is its ability to modulate multiple signaling pathways in the body. This makes it a versatile compound that can be used in a wide range of experiments. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclohexyl)methyl)-. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use as an anti-cancer agent. In addition, further research is needed to explore the optimal dosing and administration of this compound in different experimental settings.
Synthesemethoden
The synthesis of urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclohexyl)methyl)- involves a multi-step process. The first step involves the preparation of 1-(1-methyl-1H-indol-3-yl)cyclohexanol, which is then reacted with N-((2,6-bis(1-methylethyl)phenyl)methyl)chloroacetamide to form the intermediate compound. This intermediate compound is then treated with urea to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclohexyl)methyl)- has been extensively studied for its potential applications in various fields. In the field of medicine, it has been found to exhibit anti-inflammatory, antitumor, and analgesic properties. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
145131-25-5 |
|---|---|
Produktname |
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclohexyl)methyl)- |
Molekularformel |
C29H39N3O |
Molekulargewicht |
445.6 g/mol |
IUPAC-Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[[1-(1-methylindol-3-yl)cyclohexyl]methyl]urea |
InChI |
InChI=1S/C29H39N3O/c1-20(2)22-13-11-14-23(21(3)4)27(22)31-28(33)30-19-29(16-9-6-10-17-29)25-18-32(5)26-15-8-7-12-24(25)26/h7-8,11-15,18,20-21H,6,9-10,16-17,19H2,1-5H3,(H2,30,31,33) |
InChI-Schlüssel |
YIZUGMRAJJBEBN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCCC2)C3=CN(C4=CC=CC=C43)C |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCCC2)C3=CN(C4=CC=CC=C43)C |
Andere CAS-Nummern |
145131-25-5 |
Synonyme |
3-(2,6-dipropan-2-ylphenyl)-1-[[1-(1-methylindol-3-yl)cyclohexyl]methy l]urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



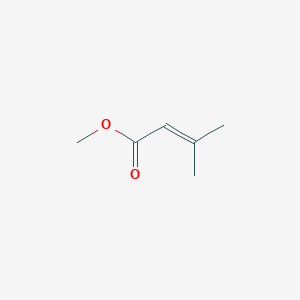
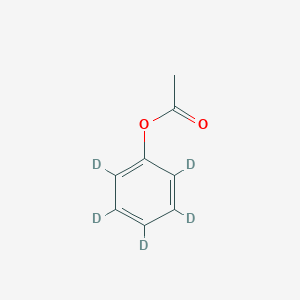
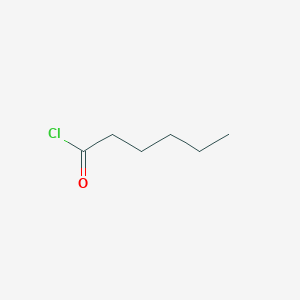
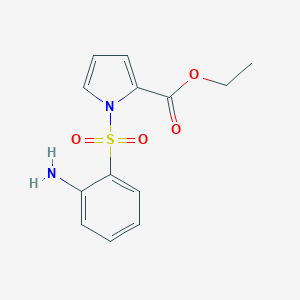
![Methyl 6-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B124424.png)
![Spiro[cyclohexane-1,2-[3]oxabicyclo[3.2.0]heptane], 1-ethoxy-(9CI)](/img/structure/B124428.png)
